Isopropyl 6-nitro-1H-indazole-3-carboxylate
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Overview
Description
Isopropyl 6-nitro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C11H11N3O4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isopropyl ester group, a nitro group at the 6-position, and a carboxylate group at the 3-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 6-nitro-1H-indazole-3-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method includes the nitration of 1H-indazole-3-carboxylic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 6-nitro-1H-indazole-3-carboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent like thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 6-nitro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed:
Reduction: 6-amino-1H-indazole-3-carboxylate
Substitution: Various substituted indazole derivatives
Hydrolysis: 6-nitro-1H-indazole-3-carboxylic acid
Scientific Research Applications
Isopropyl 6-nitro-1H-indazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyl 6-nitro-1H-indazole-3-carboxylate and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as kinase inhibitors, these compounds can block the activity of kinases involved in cell proliferation and survival pathways, thereby exerting anticancer effects . The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular targets .
Comparison with Similar Compounds
- 6-nitro-1H-indazole-3-carboxylic acid
- Ethyl 6-nitro-1H-indazole-3-carboxylate
- Methyl 6-nitro-1H-indazole-3-carboxylate
Comparison: Isopropyl 6-nitro-1H-indazole-3-carboxylate is unique due to its isopropyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts. The presence of the nitro group at the 6-position also imparts distinct electronic properties, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C11H11N3O4 |
---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
propan-2-yl 6-nitro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C11H11N3O4/c1-6(2)18-11(15)10-8-4-3-7(14(16)17)5-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) |
InChI Key |
DPBKJGKDVBMXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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